molecular formula C13H29NO4 B12575914 2-(2-Aminoethoxy)ethanol;nonanoic acid CAS No. 216583-66-3

2-(2-Aminoethoxy)ethanol;nonanoic acid

Cat. No.: B12575914
CAS No.: 216583-66-3
M. Wt: 263.37 g/mol
InChI Key: FFJWXUMHKWACFI-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol;nonanoic acid: is a compound that combines the properties of an amino alcohol and a fatty acid. The amino alcohol component, 2-(2-Aminoethoxy)ethanol, is known for its use in various chemical and biological applications, while nonanoic acid, a fatty acid, is commonly found in natural sources and used in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    2-(2-Aminoethoxy)ethanol: This compound can be synthesized through a multi-step process involving the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-(benzyloxy)ethoxy ethyl-4-methylbenzenesulfonate.

    Nonanoic Acid: Nonanoic acid can be obtained through the oxidation of nonyl alcohol or by the hydrolysis of esters derived from nonanoic acid.

Industrial Production Methods:

    2-(2-Aminoethoxy)ethanol: Industrial production involves similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

    Nonanoic Acid: Industrially, nonanoic acid is produced through the oxidation of nonyl alcohol using oxidizing agents like potassium permanganate or through the hydrolysis of nonanoic acid esters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert nonanoic acid to nonyl alcohol.

    Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

2-(2-Aminoethoxy)ethanol: : Acts as a linker in bioconjugate synthesis, facilitating the attachment of drugs or proteins to target molecules. It interacts with molecular targets through hydrogen bonding and electrostatic interactions.

Nonanoic Acid: : Functions as a fatty acid, participating in metabolic pathways and serving as a precursor for the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    2-(2-Aminoethoxy)ethanol: Unique due to its dual functionality as an amino alcohol, making it versatile for bioconjugate synthesis.

    Nonanoic Acid: Unique as a medium-chain fatty acid with applications in both biological and industrial fields.

Properties

CAS No.

216583-66-3

Molecular Formula

C13H29NO4

Molecular Weight

263.37 g/mol

IUPAC Name

2-(2-aminoethoxy)ethanol;nonanoic acid

InChI

InChI=1S/C9H18O2.C4H11NO2/c1-2-3-4-5-6-7-8-9(10)11;5-1-3-7-4-2-6/h2-8H2,1H3,(H,10,11);6H,1-5H2

InChI Key

FFJWXUMHKWACFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)O.C(COCCO)N

Origin of Product

United States

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